molecular formula C10H13Cl B13564217 1-(3-Chloropropyl)-2-methylbenzene CAS No. 85674-67-5

1-(3-Chloropropyl)-2-methylbenzene

Cat. No.: B13564217
CAS No.: 85674-67-5
M. Wt: 168.66 g/mol
InChI Key: FTZLNJRUJGQMBV-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-methylbenzene is an organic compound with the molecular formula C10H13Cl It is a derivative of toluene, where a chloropropyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of toluene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to minimize by-products and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: 1-(3-Hydroxypropyl)-2-methylbenzene, 1-(3-Aminopropyl)-2-methylbenzene.

    Oxidation: 1-(3-Carboxypropyl)-2-methylbenzene.

    Reduction: 1-(3-Propyl)-2-methylbenzene.

Scientific Research Applications

1-(3-Chloropropyl)-2-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.

    Material Science: It is utilized in the production of polymers and other advanced materials with specific properties.

    Industrial Chemistry: The compound is employed in the manufacture of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-methylbenzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the chlorine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methyl group is converted to a carboxylic acid or aldehyde through a series of electron transfer steps.

Comparison with Similar Compounds

    1-(3-Chloropropyl)-4-methylbenzene: Similar structure but with the chloropropyl group attached to a different position on the benzene ring.

    1-(3-Chloropropyl)-2-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.

    1-(3-Chloropropyl)-2-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness: 1-(3-Chloropropyl)-2-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the chloropropyl group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

85674-67-5

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

IUPAC Name

1-(3-chloropropyl)-2-methylbenzene

InChI

InChI=1S/C10H13Cl/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,4,7-8H2,1H3

InChI Key

FTZLNJRUJGQMBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCCCl

Origin of Product

United States

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